molecular formula C14H13N5O4S B2739564 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1788533-12-9

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2739564
CAS RN: 1788533-12-9
M. Wt: 347.35
InChI Key: BALVPTQHSAKYHB-UHFFFAOYSA-N
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Description

The compound “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic molecule that contains several interesting functional groups. These include an imidazole ring, a pyrazole ring, a benzo[d]oxazole ring, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The imidazole and pyrazole rings are five-membered rings with two nitrogen atoms, while the benzo[d]oxazole ring is a fused ring system containing a benzene ring and an oxazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more soluble in water .

Scientific Research Applications

Antimicrobial and Antibacterial Evaluation

Research has focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. For instance, Azab, Youssef, and El‐Bordany (2013) synthesized novel compounds tested for antibacterial activity, with several demonstrating high activities (Azab, Youssef, & El‐Bordany, 2013). This research highlights the potential of sulfonamide derivatives in developing new antibacterial drugs.

Anticancer Activity

Another significant area of application is in the development of anticancer agents. Premakumari et al. (2014) prepared and screened amido sulfonamido methane linked bis heterocycles for antimicrobial and anticancer activities, finding that certain compounds exhibited excellent activity against lung, colon, and prostate cancer cell lines (Premakumari, Muralikrishna, Padmaja, Padmavathi, Park, Kim, & Reddy, 2014). This underscores the therapeutic potential of sulfonamide-based compounds in cancer treatment.

Synthesis of Novel Heterocyclic Compounds

The chemical synthesis of novel heterocyclic compounds with sulfonamide moieties has been explored for various applications, including as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. Soliman, Abd El Salam, Fadda, and Abdelmotaal (2020) synthesized a novel series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, showing potent toxic effects in pesticidal applications (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing an imidazole ring have biological activity and are used in pharmaceuticals .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4S/c20-14-17-11-9-10(1-2-12(11)23-14)24(21,22)16-5-6-18-7-8-19-13(18)3-4-15-19/h1-4,7-9,16H,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALVPTQHSAKYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCN3C=CN4C3=CC=N4)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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